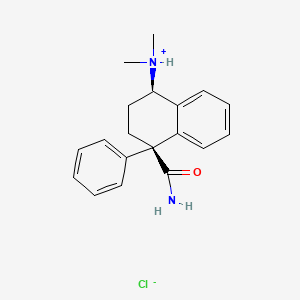
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride is a synthetic organic compound with a complex structure It is known for its potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the naphthalene ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the dimethylamino group: This is achieved through nucleophilic substitution reactions, where a dimethylamine source reacts with the intermediate compound.
Formation of the amide bond: This step involves the reaction of the intermediate with an appropriate acid chloride or anhydride to form the amide linkage.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
科学的研究の応用
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Fluoxetine: Another SSRI with similar pharmacological effects to sertraline.
Citalopram: An SSRI used for similar therapeutic purposes.
Uniqueness
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike the SSRIs mentioned, this compound’s primary applications are in research and industrial contexts rather than as a therapeutic agent.
特性
CAS番号 |
63766-18-7 |
|---|---|
分子式 |
C19H23ClN2O |
分子量 |
330.8 g/mol |
IUPAC名 |
[(1R,4R)-4-carbamoyl-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-21(2)17-12-13-19(18(20)22,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17;/h3-11,17H,12-13H2,1-2H3,(H2,20,22);1H/t17-,19-;/m1./s1 |
InChIキー |
UQZKHTHEHKIDHJ-POCMBTLOSA-N |
異性体SMILES |
C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N.[Cl-] |
正規SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
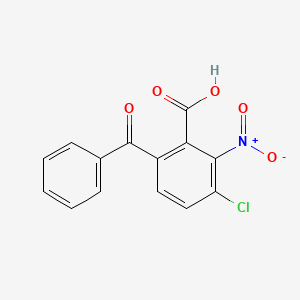

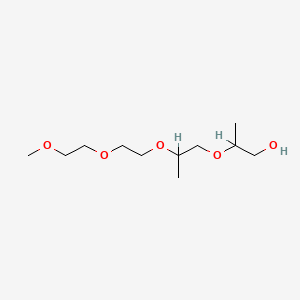
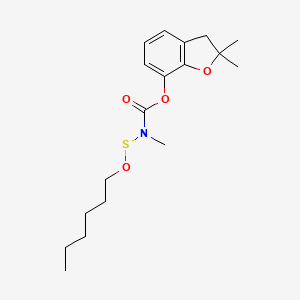
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
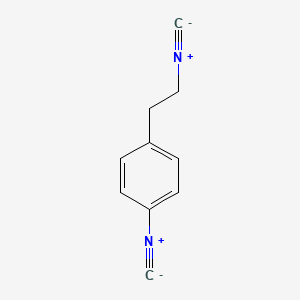
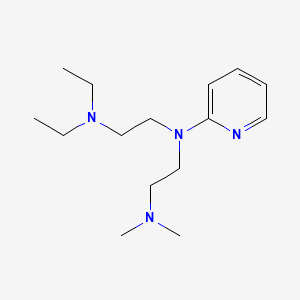
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)

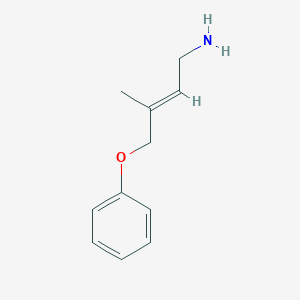
(2-propanolato)-](/img/structure/B13783339.png)
